Suc-Tyr-Val-Ala-Asp-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

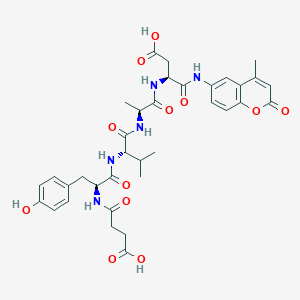

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N5O12/c1-17(2)31(40-34(50)24(38-27(42)11-12-28(43)44)14-20-5-8-22(41)9-6-20)35(51)36-19(4)32(48)39-25(16-29(45)46)33(49)37-21-7-10-26-23(15-21)18(3)13-30(47)52-26/h5-10,13,15,17,19,24-25,31,41H,11-12,14,16H2,1-4H3,(H,36,51)(H,37,49)(H,38,42)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t19-,24-,25-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAJTBFRWQDBOB-NOOYZMCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41N5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of Fluorogenic Peptide Substrates in Protease Enzymology

Significance of Proteases in Biological Systems and Cellular Processes

Proteases are essential enzymes that regulate a multitude of critical biological processes. nih.govembopress.orgpreprints.org Their primary function is to hydrolyze peptide bonds in proteins and peptides, a process known as proteolysis. embopress.orgnih.gov This action is not merely degradative; it is a highly specific and controlled mechanism that can activate, inactivate, or modify the function of their substrates. embopress.org Consequently, proteases play pivotal roles in cell cycle progression, cell death (apoptosis), signal transduction, the immune response, and wound healing. embopress.orgpreprints.org

The influence of proteases extends to intercellular communication, where they can act as signaling molecules themselves or modify other signaling proteins. nih.govnih.govresearchgate.net They are integral to maintaining cellular homeostasis by regulating protein quality control, ensuring the removal of misfolded or damaged proteins. nih.govpreprints.org Given their central role, it is not surprising that dysregulation of protease activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. embopress.orgpreprints.org This makes proteases and their signaling pathways attractive targets for therapeutic drug development. embopress.orgnih.gov

Evolution of Synthetic Peptide Substrates for Protease Activity Assessment

The need to study the intricate roles of proteases spurred the development of synthetic tools to measure their activity. Early methods often lacked the specificity and sensitivity required for detailed kinetic analysis. The evolution of synthetic peptide substrates marked a significant leap forward. These substrates are designed to mimic the natural cleavage sites of specific proteases. asm.orgchemimpex.com

The development of combinatorial libraries of peptide substrates has been a particularly powerful approach, allowing for the rapid profiling of protease specificity. nih.govpnas.orgnih.gov These libraries can be used to identify the optimal amino acid sequences recognized by a given protease, which is crucial for understanding its biological function and for designing specific inhibitors. nih.govnih.gov Both chemical and biological methods have been employed to create these libraries, including the use of cellular display systems. nih.govpnas.org The ongoing refinement of synthetic peptide substrates continues to be a critical aspect of protease research, enabling more precise and quantitative analysis of enzyme activity. pnas.org

Principles of Fluorogenic Reporting in Enzyme Assays

Fluorogenic assays provide a highly sensitive and continuous method for measuring enzyme activity. springernature.com The underlying principle of fluorogenic peptide substrates involves the attachment of a fluorescent reporter molecule, a fluorophore, to a peptide sequence. rsc.org In its uncleaved state, the fluorescence of the fluorophore is typically quenched.

One common strategy involves the use of a fluorophore and a quencher molecule attached to the same peptide. rndsystems.com When the peptide is intact, the quencher absorbs the energy emitted by the fluorophore, preventing fluorescence. Upon cleavage of the peptide by a protease, the fluorophore is separated from the quencher, leading to a measurable increase in fluorescence. rndsystems.com

Another widely used approach employs pro-fluorophores, such as 7-amino-4-methylcoumarin (B1665955) (AMC). rsc.orgiris-biotech.de When AMC is linked to a peptide via an amide bond, its fluorescence is significantly diminished. rsc.orgiris-biotech.de Proteolytic cleavage of this bond releases the free AMC, which is highly fluorescent. nih.goviris-biotech.de This "turn-on" fluorescence provides a direct and sensitive measure of enzyme activity. iris-biotech.de The fluorescence intensity can be monitored in real-time, making these assays ideal for kinetic studies.

Overview of Suc-Tyr-Val-Ala-Asp-AMC within the Landscape of Proteolytic Probes

This compound, also known as Suc-YVAD-AMC, is a specific type of fluorogenic peptide substrate. lookchem.com It is composed of a five-amino-acid peptide sequence (Tyrosine-Valine-Alanine-Aspartic Acid) that is N-terminally blocked with a succinyl (Suc) group and C-terminally conjugated to 7-amino-4-methylcoumarin (AMC). lookchem.com

This compound is designed to be a substrate for certain proteases, particularly those with a specificity for cleaving after an aspartic acid residue. echelon-inc.com Upon enzymatic cleavage of the peptide bond between the aspartic acid and the AMC group, the highly fluorescent AMC molecule is released, allowing for the quantification of protease activity. lookchem.com This makes this compound a valuable tool in biochemical assays for studying enzyme kinetics, screening for protease inhibitors, and in diagnostic applications where protease activity is a biomarker for disease. chemimpex.comlookchem.com It is part of a broader family of AMC-based substrates, such as Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), which is used to measure the chymotrypsin-like activity of the proteasome and other proteases. south-bay-bio.comnih.govechelon-inc.comubpbio.com The specificity of the peptide sequence determines which protease the substrate is designed to detect. For instance, Ac-Tyr-Val-Ala-Asp-AMC is a known substrate for Caspase-1 (ICE). echelon-inc.com

Molecular Architecture and Enzymatic Interaction of Suc Tyr Val Ala Asp Amc

Design Rationale of the Oligopeptide Sequence for Specificity

The oligopeptide portion of Suc-Tyr-Val-Ala-Asp-AMC is not a random sequence of amino acids. Instead, it is meticulously designed to be recognized and cleaved by a specific class of proteases.

Role of the Tyr-Val-Ala-Asp (YVAD) Motif in Enzyme Recognition

The core of the substrate's specificity lies in the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD). This motif is recognized by a group of cysteine proteases known as caspases. Specifically, the YVAD sequence is a preferred substrate for caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). purdue.eduechelon-inc.com Caspases are a family of proteases that play critical roles in programmed cell death (apoptosis) and inflammation. scbt.com They exhibit high specificity, cleaving target proteins after an aspartic acid residue. pnas.org

The YVAD sequence mimics the natural cleavage site in pro-interleukin-1β, a key substrate of caspase-1. invivogen.com The enzyme's active site has specific pockets (S1, S2, S3, S4) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, P4). For caspase-1, the P1 position must be an aspartic acid (Asp). nih.gov The subsequent residues at the P2, P3, and P4 positions further refine the specificity. The Tyr-Val-Ala sequence fits favorably into the S4-S2 pockets of caspase-1, making Ac-YVAD-AMC a highly selective substrate for this enzyme. scbt.compnas.org This specificity allows researchers to measure the activity of caspase-1 in complex biological samples with minimal interference from other proteases. purdue.edurupress.org

Influence of the N-terminal Succinyl Moiety (Suc)

The succinyl (Suc) group attached to the N-terminus of the peptide serves multiple functions. Primarily, it enhances the solubility of the peptide substrate in aqueous buffers used for enzymatic assays. cardiff.ac.uk In some cases, N-terminal modifications can also protect the peptide from degradation by non-specific aminopeptidases, ensuring that the observed cleavage is due to the target enzyme. While some synthetic substrates use a benzyloxycarbonyl group, the succinyl group can influence the binding affinity of the substrate to the enzyme, with studies on other proteases showing that a succinyl group can lead to a considerable increase in the Michaelis constant (KM), indicating a less efficient binding compared to other blocking groups. uantwerpen.be In the context of proteasome substrates, the succinyl group is a common feature in fluorogenic peptides like Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). nih.govmdpi.com

Integration and Functionality of the 7-Amino-4-Methylcoumarin (B1665955) (AMC) Fluorophore

The utility of this compound as a research tool is critically dependent on the 7-amino-4-methylcoumarin (AMC) group attached to the C-terminus of the peptide.

Mechanism of Fluorophore Release Upon Proteolytic Cleavage

This compound is a fluorogenic substrate, meaning it is not fluorescent until acted upon by the target enzyme. The AMC fluorophore is linked to the C-terminal aspartic acid residue via an amide bond. iris-biotech.deubiqbio.com In this conjugated form, the fluorescence of the AMC moiety is quenched. caymanchem.comnih.gov

When caspase-1 recognizes and binds the YVAD sequence, it catalyzes the hydrolysis of the amide bond between the aspartic acid and the AMC. mdpi.com This proteolytic cleavage releases the free AMC molecule. ubiqbio.comcaymanchem.com The liberation of AMC from the peptide results in a significant increase in its fluorescence intensity. iris-biotech.de The rate of this fluorescence increase is directly proportional to the enzymatic activity of caspase-1, allowing for real-time, quantitative measurement of the enzyme's function. scbt.comchempep.com

Theoretical Basis of Fluorescence Generation from Free AMC

The fluorescence of a molecule is dependent on its electronic structure. In the peptide-conjugated form, the electronic properties of the AMC molecule are altered, leading to very weak fluorescence. iris-biotech.de The excitation and emission wavelengths of the bound AMC-amide are shorter, approximately 330 nm and 390 nm, respectively. iris-biotech.de

Upon cleavage and release, the free 7-amino-4-methylcoumarin molecule undergoes a change in its electronic environment. iris-biotech.de This "uncaged" form of AMC exhibits strong fluorescence with excitation and emission maxima that are red-shifted. iris-biotech.de Free AMC typically has an excitation maximum around 341-351 nm and an emission maximum around 430-445 nm. caymanchem.comaatbio.commedchemexpress.com This significant shift and increase in fluorescence intensity (up to 700-fold) upon cleavage forms the basis of highly sensitive fluorometric assays for protease activity. iris-biotech.de The fluorescence of free AMC is also less susceptible to pH changes in the physiological range compared to other fluorophores like 7-hydroxycoumarins. thermofisher.com

Structural Basis of Enzyme-Substrate Recognition

The interaction between caspase-1 and its substrates is a highly specific process governed by the three-dimensional structures of both the enzyme and the substrate. Crystal structures of caspases have revealed a conserved fold and a substrate-binding groove. nih.gov

The active site of caspases contains subsites (S1, S2, S3, S4) that accommodate the P1, P2, P3, and P4 residues of the substrate. nih.gov The S1 pocket is particularly deep and has a strong preference for the negatively charged aspartic acid residue at the P1 position of the substrate. nih.govnih.gov This interaction is a primary determinant of caspase specificity. The loops that form the active site can undergo conformational changes upon substrate binding, moving from a "closed" state in the free enzyme to an "open" conformation that can accommodate the substrate. rcsb.org

Interactive Data Table: Properties of 7-Amino-4-Methylcoumarin (AMC)

| Property | Value | Source |

|---|---|---|

| Excitation Maximum (Bound) | ~330 nm | iris-biotech.de |

| Emission Maximum (Bound) | ~390 nm | iris-biotech.de |

| Excitation Maximum (Free) | 341-351 nm | aatbio.commedchemexpress.comfluorofinder.com |

| Emission Maximum (Free) | 430-445 nm | caymanchem.commedchemexpress.comfluorofinder.com |

| Molecular Weight | 175.18 g/mol | fluorofinder.com |

| Fluorescence Increase Upon Cleavage | ~700-fold | iris-biotech.de |

Substrate Binding Site Topography in Aspartate-Specific Caspases

The recognition and binding of the peptide substrate this compound by a caspase is described using the Schechter and Berger nomenclature, where the amino acid residues of the substrate are denoted as P4-P3-P2-P1, and the corresponding binding subsites on the protease are denoted S4-S3-S2-S1. nih.govresearchgate.net In this substrate, Succinyl (Suc) is at position P5, Tyrosine (Tyr) at P4, Valine (Val) at P3, Alanine (Ala) at P2, and Aspartic Acid (Asp) at P1.

The topography of the caspase active site is a well-defined cleft that imposes stringent requirements for substrate binding:

S1 Pocket and P1 Residue (Aspartic Acid): Caspases exhibit an almost absolute specificity for an Aspartic Acid residue at the P1 position. gsu.eduasm.org The S1 pocket is positively charged and forms a network of hydrogen bonds with the negatively charged side chain of the P1 aspartate, anchoring the substrate in the correct orientation for cleavage. gsu.edunih.gov Key residues in the S1 pocket of caspase-3, for instance, that interact with the P1-Asp include Arginine-179, Glutamine-283, and Arginine-341. nih.gov

S2 Pocket and P2 Residue (Alanine): The S2 pocket is a distinct hydrophobic patch. proteopedia.org In caspase-3, this nonpolar pocket is formed by the residues Tyrosine-204, Tryptophan-206, and Phenylalanine-256. gsu.edu It preferentially binds small, hydrophobic amino acid residues at the P2 position. gsu.edu The Alanine residue in the this compound sequence fits well within this pocket.

S3 Pocket and P3 Residue (Valine): The S3 subsite is considered more accommodating or "plastic" compared to the S1 and S2 pockets. gsu.edu It can accept both hydrophobic and hydrophilic residues. gsu.edu The Valine at the P3 position of the substrate makes hydrophobic contacts within this pocket.

S4 Pocket and P4 Residue (Tyrosine): The S4 pocket is a broad, shallow depression on the enzyme surface that demonstrates significant versatility. Structural analyses have revealed that the S4 pocket contains two distinct substrate binding sites. One site, formed by the main chain atoms of Phenylalanine-250 and the side chains of Asparagine-208, accommodates hydrophilic P4 residues. The other site, formed by the aromatic side chains of Tryptophan-206 and Tryptophan-214, binds hydrophobic P4 residues. gsu.edu The Tyrosine residue in the substrate, with its aromatic ring and polar hydroxyl group, has the potential to interact favorably with this complex S4 pocket.

S5 Pocket and P5 Group (Succinyl): An S5 subsite has also been identified, formed by the side chains of Phenylalanine-250 and Phenylalanine-252. gsu.edu This site appears to stabilize hydrophobic P5 residues through an induced-fit mechanism. gsu.edu The N-terminal succinyl group of the substrate occupies this position.

Table 1: Interaction between Substrate Residues and Caspase Binding Pockets

| Substrate Position (P-site) | Residue/Group | Caspase Subsite (S-site) | Key Characteristics and Interactions |

|---|---|---|---|

| P1 | Aspartic Acid (Asp) | S1 | Positively charged pocket; highly specific for Asp. Forms a hydrogen bond network. gsu.edunih.gov |

| P2 | Alanine (Ala) | S2 | Nonpolar, hydrophobic pocket. Prefers small hydrophobic residues. gsu.eduproteopedia.org |

| P3 | Valine (Val) | S3 | Plastic pocket that accommodates both hydrophobic and hydrophilic residues. gsu.edu |

| P4 | Tyrosine (Tyr) | S4 | Contains two binding sites to accommodate both hydrophilic and hydrophobic residues. gsu.edu |

| P5 | Succinyl (Suc) | S5 | Hydrophobic subsite that can stabilize P5 residues via induced fit. gsu.edu |

Conformational Dynamics During Catalytic Hydrolysis

The catalytic hydrolysis of this compound is not a static event but involves significant conformational changes within the caspase enzyme. Caspases are synthesized as inactive zymogens and must undergo proteolytic cleavage to form the active heterotetramer. proteopedia.orgunisciel.fr The active enzyme, however, remains highly dynamic, particularly in the regions forming the active site.

The active site of a caspase is composed of several mobile surface loops, typically labeled L1, L2, L2', L3, and L4. proteopedia.orgnih.gov In the absence of a substrate, these loops are flexible and disordered. The binding of a substrate like this compound is a critical step that induces an ordered conformation. nih.gov

Key dynamic events during catalysis include:

Substrate-Induced Loop Ordering: The engagement of the substrate in the binding pocket triggers a significant conformational change. This change allows the L2 and L2' loops to move and interlock, which in turn stabilizes the entire active site architecture. proteopedia.org This ordering is essential for the enzyme's function; if the loops are not correctly oriented, the caspase fails to cleave its target. proteopedia.org

Active Site Stabilization: The induced fit of the substrate organizes the active site loops (L1, L3, L4) and properly orients the catalytic dyad residues—typically a cysteine and a histidine (e.g., Cys-163 and His-121 in caspase-3). proteopedia.org Molecular dynamics simulations have shown that loops L1 and L4 are particularly flexible, highlighting their role in adapting to the incoming substrate. nih.gov

Catalytic Attack and Cleavage: Once the substrate is securely bound and the active site is stabilized, the nucleophilic cysteine residue is positioned to attack the carbonyl carbon of the P1 aspartate's peptide bond. proteopedia.org This cysteine-histidine dyad works in concert to hydrolyze the scissile bond, leading to the cleavage of the substrate and the release of the fluorescent AMC reporter molecule. asm.orgproteopedia.org

Role of Exosites: In addition to the primary active site, some caspases utilize exosites—binding sites located outside the canonical substrate-binding pocket—to enhance the recognition and cleavage of specific, often larger, protein substrates. pnas.orgpnas.org These exosites can increase the affinity for certain substrates, rendering the caspase more efficient despite potentially having a less optimal cleavage sequence. pnas.org While the interaction of the small peptide this compound is dominated by the S1-S4 pockets, the broader dynamic nature of caspases includes these allosteric sites which are crucial for regulating their activity on natural protein targets in the cell. pnas.orgacs.org

The entire process, from initial recognition to final product release, is a dynamic interplay of molecular recognition and induced conformational changes that ensure the high specificity and catalytic efficiency of caspases.

Kinetic and Specificity Profiling of Suc Tyr Val Ala Asp Amc with Target Proteases

Characterization of Caspase-1 (ICE) Specificity with Suc-Tyr-Val-Ala-Asp-AMC

Suc-YVAD-AMC is widely recognized as a fluorogenic substrate for caspase-1, also known as Interleukin-1 Converting Enzyme (ICE). The cleavage of the bond between the aspartic acid (Asp) residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by caspase-1 results in the release of the fluorescent AMC moiety, allowing for the quantification of enzymatic activity. The peptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site in pro-interleukin-1β, a natural substrate of caspase-1.

Determination of Michaelis-Menten Kinetic Parameters (K_m, k_cat, k_cat/K_m)

The efficiency of an enzyme's catalysis on a substrate is defined by its Michaelis-Menten kinetic parameters. These include the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of the substrate's binding affinity to the enzyme, the catalytic constant (k_cat), representing the turnover number or the number of substrate molecules converted to product per enzyme molecule per unit time, and the catalytic efficiency (k_cat/K_m), which provides a measure of how efficiently an enzyme converts a substrate into a product.

While the YVAD sequence is a recognized substrate for caspase-1, studies have indicated that other sequences may be more optimal. For instance, the tetrapeptide sequence Trp-Glu-His-Asp (WEHD) has been shown to be a more favorable recognition motif for caspase-1, with a catalytic efficiency (k_cat/K_m) approximately 50-fold higher than that for the YVAD sequence. nih.gov For a related substrate, Ac-WVAD-AMC, the k_cat/K_m for caspase-1 has been reported as 2.41 x 10^5 M⁻¹s⁻¹. merckmillipore.com

Detailed kinetic parameters for the specific compound this compound with caspase-1 are presented in the following table:

| Parameter | Value |

| K_m | Data not available in the searched sources |

| k_cat | Data not available in the searched sources |

| k_cat/K_m | Data not available in the searched sources |

Absence of specific kinetic data for this compound in the provided search results prevents the completion of this table.

Comparative Analysis with Other Caspase Substrates (e.g., DEVD, IETD, VDVAD)

To understand the specificity of caspase-1 for the YVAD sequence, it is essential to compare its cleavage efficiency with other known caspase substrates. These substrates are typically tetrapeptides designed to mimic the cleavage sites of various caspases. Commonly used caspase substrates include:

DEVD (Asp-Glu-Val-Asp): Primarily a substrate for caspase-3 and -7.

IETD (Ile-Glu-Thr-Asp): A preferred substrate for caspase-8.

VDVAD (Val-Asp-Val-Ala-Asp): Often associated with caspase-2.

Research has shown that while these substrates have preferential targets, a degree of cross-reactivity exists among the caspase family. nih.gov Caspase-1 has been observed to exhibit promiscuity towards various synthetic tetrapeptide substrates, including DEVD-AMC and IETD-AMC, particularly at higher enzyme concentrations. researchgate.net However, a direct quantitative comparison of the kinetic parameters of caspase-1 with these substrates is crucial for a comprehensive understanding of its specificity.

The following table presents a comparative analysis of the kinetic parameters of caspase-1 with different fluorogenic substrates.

| Substrate Sequence | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Suc-YVAD-AMC | Data not available | Data not available | Data not available |

| Ac-DEVD-AMC | Data not available | Data not available | Data not available |

| Ac-IETD-AMC | Data not available | Data not available | Data not available |

| Ac-VDVAD-AMC | Data not available | Data not available | Data not available |

The absence of specific, side-by-side comparative kinetic data for these substrates with caspase-1 in the provided search results prevents the completion of this interactive data table.

Broadening the Understanding of YVAD Recognition Beyond Caspase-1

While the YVAD sequence is a hallmark for caspase-1 activity, it is not exclusively recognized by this enzyme. Understanding the broader recognition of this motif by other proteases is critical for the accurate interpretation of experimental results, especially in complex biological samples.

Examination of Cross-Reactivity with Related Proteases

The overlapping substrate specificities among caspases present a significant challenge in attributing the cleavage of a particular substrate to a single enzyme in a mixed environment. nih.gov For instance, the caspase-1 inhibitor Ac-YVAD-cmk has been shown to be a weak inhibitor of human caspase-4 and caspase-5, which are paralogs of caspase-1. invivogen.com This suggests that the YVAD sequence may also be recognized and cleaved by these related inflammatory caspases. Additionally, some studies have indicated that at higher concentrations, caspase-1 can cleave substrates typically associated with apoptotic caspases. researchgate.net Beyond the caspase family, it has been reported that methyl ketone peptide inhibitors of caspases, such as those based on the YVAD sequence, can also inhibit other cysteine proteases like cathepsin B and cathepsin H. This highlights the potential for off-target effects when using YVAD-based probes and inhibitors.

Strategies for Differentiating Protease Activities in Complex Mixtures

Distinguishing the activity of a specific protease from a mixture of enzymes in a biological sample, such as a cell lysate, requires sophisticated strategies. One approach is the use of specific inhibitors in parallel with the substrate assay. By comparing the reduction in substrate cleavage in the presence of a selective inhibitor, the contribution of the target protease can be inferred.

Computational methods are also being developed to deconvolve multiplexed protease signatures from complex biological samples. nih.govbiorxiv.org These algorithms aim to parse the cleavage patterns of multiple substrates to estimate the individual activities of different proteases within a mixture. This approach relies on having a sufficient number of substrates with uncorrelated cleavage dynamics against the various proteases present.

Methodologies for Substrate Specificity Determination

Several powerful techniques are employed to determine the substrate specificity of proteases, providing insights into their biological roles and aiding in the design of specific substrates and inhibitors.

Positional Scanning Synthetic Combinatorial Libraries (PS-SCL): This high-throughput method allows for the rapid screening of a vast number of potential peptide substrates to determine the preferred amino acid residues at specific positions (P1, P2, P3, P4, etc.) relative to the cleavage site. nih.govnih.gov In this technique, a library of peptides is synthesized where one position is fixed with a specific amino acid, while the other positions consist of a mixture of all other amino acids. nih.gov The cleavage of these peptide pools by the protease of interest is monitored, often using a fluorogenic reporter group like AMC or 7-amino-4-carbamoylmethylcoumarin (ACC). nih.govpnas.org The ACC leaving group offers the advantage of a higher fluorescent yield, increasing the sensitivity of the assay. nih.gov By comparing the cleavage rates across all the pools, a profile of the protease's substrate specificity can be generated.

Mass Spectrometry-Based Proteomics: Mass spectrometry (MS) has become an indispensable tool for identifying protease cleavage sites directly from complex biological samples. nih.govnih.gov These "degradomics" approaches can identify both the protease substrates and the precise location of cleavage. ubc.ca One such method is the Proteomic Identification of Cleavage Sites (PICS). In PICS, a proteome-derived peptide library is generated and incubated with the protease of interest. The newly formed N-termini resulting from cleavage are then biotinylated, enriched, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). ubc.ca Bioinformatic analysis is then used to reconstruct the full cleavage site sequence. ubc.ca Quantitative MS-based approaches, such as those using isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT), can be employed to quantify the extent of cleavage and compare proteolytic events under different conditions. acs.org

Peptide Library Screening Approaches

Peptide library screening is a powerful high-throughput technique used to determine the substrate specificity of proteases. One common approach is the use of positional scanning synthetic combinatorial libraries (PS-SCL). nih.govnih.gov These libraries consist of a vast collection of peptides where one position is systematically fixed with a specific amino acid, while the other positions are occupied by a mixture of amino acids. By measuring the rate of cleavage for each pool of peptides, the preferred amino acid at the fixed position can be identified.

Fluorogenic substrates, such as those ending in AMC, are frequently incorporated into these libraries. nih.gov The cleavage of the peptide by a target protease liberates the AMC fluorophore, allowing for a quantitative measure of substrate preference. nih.gov For instance, a tetrapeptide library based on an AMC reporter could be synthesized to probe the P1-P4 preferences of a protease. The library would be divided into pools, with each pool having a defined amino acid at one of the four positions (P1, P2, P3, or P4), while the other three positions are randomized.

The general workflow for such a screening is outlined in the table below:

| Step | Description | Purpose |

| 1. Library Synthesis | A positional scanning synthetic combinatorial library of fluorogenic peptides (e.g., Ac-P4-P3-P2-P1-AMC) is created. | To generate a diverse set of potential substrates to profile the protease's specificity. |

| 2. Protease Incubation | The target protease is incubated with each pool of the peptide library in a multi-well plate format. | To allow for the enzymatic cleavage of preferred peptide sequences within the library. |

| 3. Fluorescence Measurement | The increase in fluorescence over time is monitored using a fluorometer. | To quantify the rate of cleavage for each peptide pool, indicating substrate preference. |

| 4. Data Analysis | The fluorescence data is analyzed to identify the amino acids at each position (P1-P4) that result in the highest cleavage rates. | To determine the optimal substrate sequence for the target protease. |

| 5. Validation | The optimal peptide sequence identified from the library screen is synthesized as an individual substrate and its kinetic parameters (Km and kcat) with the protease are determined. | To confirm the findings from the library screen and to characterize the interaction between the protease and its optimal substrate. |

Inhibitor Profiling for Enzyme Differentiation

This compound can also be employed in inhibitor profiling assays to differentiate between various proteases, particularly within the caspase family. By measuring the inhibition of this compound hydrolysis in the presence of different inhibitors, a specificity profile of the enzyme can be generated. This is particularly useful for distinguishing between closely related enzymes that may have overlapping substrate specificities.

A related compound, Ac-Tyr-Val-Ala-Asp-chloromethyl ketone (Ac-YVAD-cmk), serves as a potent and irreversible inhibitor of caspase-1. nih.gov Studies utilizing this inhibitor demonstrate how such compounds can be used to probe enzyme activity. For example, in cortical homogenates from a model of cerebral ischemia, the cleavage of the fluorogenic substrate Ac-YVAD-AMC was almost completely inhibited by Ac-YVAD-cmk, confirming the presence of active caspase-1. nih.gov

The inhibitory constants (Ki) of a panel of inhibitors against a specific protease acting on this compound can reveal the enzyme's identity. For instance, an enzyme that is potently inhibited by Ac-YVAD-cmk is likely to be caspase-1. In contrast, if the enzyme is more effectively inhibited by a compound known to target other caspases (e.g., a caspase-3 inhibitor), it would suggest a different protease is responsible for the observed activity.

The following table illustrates the inhibitory profile of Ac-YVAD-cmk against several caspases, highlighting its selectivity for caspase-1. This data, while not directly from an assay using this compound as the substrate, is representative of the kind of data generated in inhibitor profiling studies.

| Enzyme | Inhibitor | Ki (nM) | Selectivity vs. Caspase-1 |

| Caspase-1 | Ac-YVAD-cmk | 0.8 | - |

| Caspase-4 | Ac-YVAD-cmk | 362 | 452.5-fold lower |

| Caspase-5 | Ac-YVAD-cmk | 163 | 203.75-fold lower |

This data is for the inhibitor Ac-Tyr-Val-Ala-Asp-chloromethyl ketone (Ac-YVAD-cmk) and is presented to illustrate the principle of inhibitor profiling for enzyme differentiation. nih.gov

Methodological Frameworks for Utilizing Suc Tyr Val Ala Asp Amc

Quantitative Spectrofluorometric Assays for Protease Activity

Spectrofluorometry is the primary technique for quantifying the enzymatic activity of proteases using Suc-Tyr-Val-Ala-Asp-AMC. This method allows for the precise measurement of the fluorescent AMC released upon substrate cleavage. The assays can be broadly categorized into continuous monitoring and endpoint measurements, each with specific applications and advantages.

Continuous Kinetic Monitoring of AMC Release

Continuous kinetic monitoring is a powerful method for studying enzyme kinetics in real-time. This technique involves mixing the protease, the this compound substrate, and any potential modulators (inhibitors or activators) in a suitable buffer system and then immediately measuring the increase in fluorescence over time in a fluorometer. The rate of the reaction, determined from the linear portion of the fluorescence versus time curve, is directly proportional to the enzyme's activity.

This approach provides detailed information about the initial velocity of the reaction, which is crucial for determining kinetic parameters such as Km and Vmax. It is also highly effective for characterizing the mechanism of action of inhibitors.

Table 1: Illustrative Data for Continuous Kinetic Monitoring of Caspase-1 Activity

| Time (minutes) | Fluorescence Units (RFU) - Uninhibited | Fluorescence Units (RFU) - With Inhibitor |

| 0 | 50 | 48 |

| 5 | 250 | 65 |

| 10 | 450 | 82 |

| 15 | 650 | 99 |

| 20 | 850 | 116 |

| 25 | 1050 | 133 |

| 30 | 1250 | 150 |

This is a hypothetical data set for illustrative purposes.

Endpoint Fluorescence Measurements

Endpoint fluorescence measurements are particularly well-suited for high-throughput screening applications where a large number of samples are processed simultaneously. In this method, the enzymatic reaction is allowed to proceed for a fixed period, after which the reaction is stopped, and the final fluorescence is measured. The intensity of the fluorescence at the endpoint is taken as a measure of the total enzyme activity over that period.

While this method does not provide the detailed kinetic information of a continuous assay, its simplicity and scalability make it ideal for screening large compound libraries to identify potential protease modulators.

Table 2: Example of Endpoint Fluorescence Data for a Caspase-1 Assay

| Sample | Treatment | Endpoint Fluorescence (RFU) | % Inhibition |

| 1 | No Enzyme Control | 55 | N/A |

| 2 | Vehicle Control | 1550 | 0% |

| 3 | Test Compound A | 800 | 50% |

| 4 | Test Compound B | 150 | 90% |

| 5 | Known Inhibitor | 100 | 96.7% |

This is a hypothetical data set for illustrative purposes.

Background Subtraction and Control Experiments

To ensure the accuracy and reliability of data obtained from assays using this compound, it is essential to perform proper background subtraction and include appropriate control experiments. Background fluorescence can originate from the substrate itself, the buffer components, or the test compounds. This background signal must be subtracted from the fluorescence readings of the experimental samples.

Essential control experiments include:

No-enzyme control: This sample contains all reaction components except the protease, to measure the background fluorescence and any non-enzymatic substrate degradation.

Vehicle control: This sample contains the protease and substrate along with the solvent used to dissolve the test compounds, representing 100% enzyme activity.

Positive control: This sample includes a known inhibitor of the protease to ensure that the assay can detect inhibition. A well-characterized inhibitor for caspase-1 assays is Ac-Tyr-Val-Ala-Asp-chloromethyl ketone (Ac-YVAD-cmk). invivogen.com

Applications in High-Throughput Screening for Modulator Discovery

The robust and sensitive nature of assays utilizing this compound makes them highly suitable for high-throughput screening (HTS) to discover novel modulators of protease activity. scbt.com These modulators can be either inhibitors or activators, both of which can have significant therapeutic potential.

Screening for Protease Inhibitors

A primary application of this compound in drug discovery is the screening for protease inhibitors. lookchem.com In a typical HTS campaign, a large library of chemical compounds is tested for their ability to reduce the cleavage of the substrate by the target protease. The assay is usually performed in a multi-well plate format, allowing for the simultaneous testing of thousands of compounds.

Compounds that cause a significant reduction in fluorescence signal are identified as "hits" and are then subjected to further validation and characterization to determine their potency, selectivity, and mechanism of inhibition.

Table 3: Representative Data from a High-Throughput Screen for Caspase-1 Inhibitors

| Compound ID | % Inhibition | Hit Confirmation |

| C001 | 85.2 | Yes |

| C002 | 12.5 | No |

| C003 | 92.1 | Yes |

| C004 | 5.8 | No |

| C005 | 78.9 | Yes |

This is a hypothetical data set for illustrative purposes.

Identification of Protease Activators

While less common than inhibitor screening, assays with this compound can also be adapted to identify protease activators. lookchem.com In this format, the assay is configured to have a low basal level of protease activity, and compounds are screened for their ability to increase the rate of substrate cleavage, leading to an enhanced fluorescent signal.

The identification of protease activators can be valuable for therapeutic strategies where enhancing the activity of a specific protease is beneficial. The principles of the screening process are similar to inhibitor screening, but the desired outcome is an increase, rather than a decrease, in the fluorescent signal.

Table 4: Illustrative Data from a High-Throughput Screen for Caspase-1 Activators

| Compound ID | % Activation | Hit Confirmation |

| A001 | 150.3 | Yes |

| A002 | 5.2 | No |

| A003 | 2.1 | No |

| A004 | 210.5 | Yes |

| A005 | 18.9 | No |

This is a hypothetical data set for illustrative purposes.

Experimental Considerations and Optimization in Assay Development

The utility of this compound as a fluorogenic substrate is maximized through careful optimization of assay conditions. Factors such as the composition of the buffer, pH, temperature, and substrate concentration are pivotal in ensuring accurate and reproducible measurements of protease activity.

Influence of Buffer Systems and pH

The selection of an appropriate buffer system and the maintenance of an optimal pH are critical for the enzymatic activity of proteases, particularly caspases, which are primary targets for this compound. Caspase-1, for instance, exhibits optimal activity in neutral to slightly alkaline conditions. Assays utilizing this substrate commonly employ HEPES buffer at a pH ranging from 7.2 to 8.0.

The buffer composition is often supplemented with various reagents to maintain enzyme stability and activity. These can include reducing agents like dithiothreitol (B142953) (DTT) to preserve the cysteine in the caspase active site, detergents such as CHAPS to prevent non-specific protein aggregation, and chelating agents like EDTA. A typical assay buffer for caspase-1 activity using a YVAD-based substrate would be 100 mM HEPES at pH 7.2, containing 10% sucrose, 0.1% CHAPS, 1 mM EDTA, and 2 mM DTT ubpbio.com.

Table 1: Representative Buffer Compositions for Caspase Assays Using YVAD-AMC Substrates

| Component | Concentration | Purpose | Reference |

| HEPES | 50-100 mM | Buffering agent (pH 7.2-7.5) | ubpbio.com |

| Sucrose | 10% | Stabilizer | ubpbio.com |

| CHAPS | 0.1% | Non-ionic detergent | ubpbio.com |

| DTT | 2-10 mM | Reducing agent | ubpbio.comabcam.com |

| EDTA | 1-2 mM | Chelating agent | ubpbio.compeptanova.de |

This table is interactive. Users can sort columns to compare different buffer components and their typical concentrations.

Temperature Dependence of Protease Activity

Temperature is a crucial parameter influencing the rate of enzymatic reactions. For most mammalian enzymes, including caspases, activity assays are typically conducted at 37°C to approximate physiological conditions abcam.comnih.gov. However, the stability of the enzyme at this temperature must be considered.

Studies have indicated that recombinant caspase-1 can be unstable at 37°C, which can impact the linearity of the reaction over extended incubation periods nih.gov. Therefore, while initial rate measurements may be performed at this temperature, it is essential to establish the time course of the reaction to ensure that the enzyme remains active throughout the measurement period. For some applications, particularly those involving prolonged incubation, a lower temperature may be necessary to maintain enzyme integrity, with appropriate controls to account for the reduced reaction rate.

Table 2: Temperature Considerations for Caspase-1 Assays

| Temperature | Implication | Recommendation | Reference |

| 37°C | Mimics physiological conditions, optimal for initial activity measurement. | Use for short incubation times (1-2 hours) and establish linearity. | abcam.comnih.gov |

| 4°C | Increased enzyme stability. | Suitable for prolonged incubations with Z-VAD-fmk to determine active site concentrations. | nih.gov |

This table is interactive, allowing for a quick comparison of temperature effects on caspase-1 assay design.

Substrate Concentration Range and Linearity

To accurately determine enzyme kinetics, it is imperative to use a substrate concentration that allows for the measurement of the initial reaction velocity. The concentration of this compound should be carefully chosen to ensure the reaction rate is proportional to the enzyme concentration and that the substrate is not depleted by more than 10-15% during the assay.

For this compound, the Michaelis-Menten constant (Km) provides a valuable guide for selecting the appropriate substrate concentration. The Km for this substrate with recombinant human caspase-1 has been determined to be 8.5 ± 0.5 µM bachem.com. In practice, substrate concentrations around the Km value are often used. For instance, a final concentration of 50 µM is commonly employed in caspase-1 activity assays abcam.com. For similar AMC-based fluorogenic substrates, working concentrations typically range from 50 to 200 µM ubpbio.com.

It is crucial to perform a substrate titration to determine the optimal concentration for the specific enzyme and experimental conditions. This involves measuring the reaction velocity at various substrate concentrations to generate a saturation curve, from which the Km and Vmax can be derived. The assay should be performed in the linear range of the instrument's detection capabilities for the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC).

Table 3: Substrate Concentration Parameters for this compound

| Parameter | Value | Enzyme | Significance | Reference |

| Km | 8.5 ± 0.5 µM | Recombinant Human Caspase-1 | Indicates substrate affinity; guides concentration selection. | bachem.com |

| Typical Final Concentration | 50 µM | Caspase-1 | A commonly used concentration in assays. | abcam.com |

| General Working Range | 50-200 µM | Proteases (general) | Provides a starting point for optimization. | ubpbio.com |

This interactive table allows for the comparison of key substrate concentration parameters.

Integration with Cell-Free and Recombinant Enzyme Systems

This compound is a versatile substrate that is readily integrated into both cell-free and recombinant enzyme systems for the study of protease activity. These systems offer distinct advantages for biochemical and pharmacological investigations.

Recombinant Enzyme Systems: The use of purified recombinant caspases provides a controlled environment to study the kinetics of a specific enzyme without interference from other cellular components springernature.com. This compound is extensively used to characterize the activity of recombinant caspase-1 bachem.com. This approach is fundamental for determining kinetic parameters such as Km and for screening potential inhibitors in a high-throughput format.

Cell-Free Systems: In the context of cell-free systems, such as cell lysates or tissue homogenates, this compound allows for the measurement of endogenous caspase activity. For example, it has been used to determine caspase-1-like activity in cortical homogenates from animal models of cerebral ischemia nih.govresearchgate.net. This application is crucial for understanding the role of caspases in pathological conditions. When using cell lysates, it is important to consider that other proteases within the lysate may also cleave the substrate. Therefore, the use of specific inhibitors is often necessary to confirm the identity of the protease responsible for the observed activity ubpbio.com.

The adaptability of this compound to these diverse systems makes it an invaluable tool for both basic research into enzyme function and more applied studies in drug discovery and disease pathology.

Research Applications of Suc Tyr Val Ala Asp Amc in Biological Systems

Elucidating Apoptosis and Programmed Cell Death Pathways

Suc-YVAD-AMC is instrumental in studying the molecular cascades that govern apoptosis, a fundamental process for tissue homeostasis and development. Its specificity for caspase-1 allows for the precise monitoring of this initiator caspase's activation, offering insights into the initial phases of the apoptotic program.

Monitoring Caspase-1 Activation in Cellular Models

In various cellular models of apoptosis, Suc-YVAD-AMC is employed to detect and quantify the activation of caspase-1. When cells are induced to undergo apoptosis, initiator caspases like caspase-1 are activated. The introduction of Suc-YVAD-AMC into these cellular systems allows for real-time monitoring of caspase-1 activity. For instance, in studies involving neuronal cells undergoing ischemia, an increase in fluorescence upon the addition of Suc-YVAD-AMC to cell lysates indicates the activation of caspase-1, a key event in the apoptotic pathway triggered by ischemic injury. nih.govresearchgate.net This method provides a quantitative measure of the extent of caspase-1 activation in response to specific apoptotic stimuli.

One study on cerebral ischemia demonstrated that treatment with the caspase-1 inhibitor Ac-YVAD-cmk almost completely inhibited caspase-1-like activity in cortical homogenates 24 hours after the ischemic event, as measured by the cleavage of the fluorogenic substrate Ac-YVAD-amc. nih.govresearchgate.net This highlights the utility of YVAD-based substrates in assessing the efficacy of potential therapeutic agents that target caspase-1.

Table 1: Caspase-1 Activity in a Rat Model of Cerebral Ischemia

| Treatment Group | Time Post-Ischemia | Caspase-1 Activity (Relative Fluorescence Units) |

|---|---|---|

| Vehicle Control | 24 hours | High |

| Ac-YVAD-cmk | 24 hours | Significantly Reduced |

| Vehicle Control | 6 days | Decreased from 24h |

| Ac-YVAD-cmk | 6 days | Similar to Vehicle |

Data derived from studies on the effects of Ac-YVAD-cmk on caspase-1 activity following cerebral ischemia. nih.govresearchgate.net

Investigating Caspase Cascade Dynamics in Cellular Lysates

The process of apoptosis involves a hierarchical activation of a series of caspases, known as the caspase cascade. nih.gov Fluorogenic substrates like Suc-YVAD-AMC are invaluable for dissecting the kinetics and sequence of this cascade in cellular lysates. By using a panel of fluorogenic substrates specific for different caspases, researchers can map the activation profile of various caspases over time following an apoptotic stimulus. For example, after inducing apoptosis, cell lysates can be prepared at different time points and incubated with substrates for initiator caspases (like caspase-1 and caspase-9) and executioner caspases (like caspase-3 and caspase-7). nih.govnih.gov The temporal pattern of fluorescence generation from each substrate reveals the order and timing of caspase activation, providing a dynamic view of the apoptotic signaling pathway. nih.gov

Kinetic analyses of various fluorogenic substrates have been performed to determine their specificity and efficiency for different caspases. researchgate.netsemanticscholar.org This allows for a more precise interpretation of data from caspase cascade studies.

Role of Protease Activity in Initiating and Executing Apoptosis

The enzymatic activity of proteases, particularly caspases, is central to the initiation and execution phases of apoptosis. Suc-YVAD-AMC helps in specifically pinpointing the role of caspase-1 in initiating this process. The activation of caspase-1, detected by the cleavage of Suc-YVAD-AMC, is an early event in certain apoptotic pathways. nih.gov This initiation step leads to the activation of downstream executioner caspases, which are responsible for cleaving a broad range of cellular proteins, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. By using inhibitors in conjunction with fluorogenic substrates, researchers can confirm the essential role of caspase-1's proteolytic activity in driving the apoptotic process.

Study of Inflammatory Processes and Immune Response Regulation

Beyond its role in apoptosis, caspase-1 is a key mediator of inflammation. Suc-YVAD-AMC has been a vital tool in elucidating the mechanisms of inflammatory responses, particularly those involving the inflammasome and the processing of pro-inflammatory cytokines.

Interleukin-1 Beta Converting Enzyme (ICE) Activity in Inflammasome Research

Caspase-1 was initially identified as Interleukin-1 Beta Converting Enzyme (ICE) due to its role in cleaving the precursor of IL-1β into its active, pro-inflammatory form. scbt.com The activation of caspase-1 in the context of inflammation often occurs within a multi-protein complex called the inflammasome. nih.govresearchgate.net Suc-YVAD-AMC is widely used in inflammasome research to measure the enzymatic activity of caspase-1 upon inflammasome activation by various stimuli, such as pathogens and cellular stress signals. nih.gov An increase in fluorescence after the addition of Suc-YVAD-AMC to cell lysates from stimulated immune cells (like macrophages) provides direct evidence of inflammasome activation and functional caspase-1. researchgate.netinvivogen.com

Studies have shown that pretreatment of cells with the caspase-1 inhibitor Ac-YVAD-cmk can dose-dependently inhibit the secretion of mature IL-1β following inflammasome activation, confirming the direct link between caspase-1 activity and cytokine processing. invivogen.comnih.gov

Table 2: Effect of Caspase-1 Inhibitor on NLRP3 Inflammasome Response

| Treatment | Caspase-1 Activity | Mature IL-1β Secretion |

|---|---|---|

| Unstimulated Control | Baseline | Low |

| LPS + MSU (Inflammasome Activation) | High | High |

| LPS + MSU + Ac-YVAD-cmk (Low Dose) | Moderately Reduced | Moderately Reduced |

| LPS + MSU + Ac-YVAD-cmk (High Dose) | Significantly Reduced | Significantly Reduced |

Data based on studies investigating the inhibitory effect of Ac-YVAD-cmk on the NLRP3 inflammasome. researchgate.netinvivogen.com

Linkages Between Protease Activity and Cytokine Processing

The proteolytic activity of caspase-1 is directly linked to the processing and maturation of key pro-inflammatory cytokines. scbt.com Besides IL-1β, caspase-1 is also responsible for processing other cytokines, such as IL-18. The use of Suc-YVAD-AMC allows researchers to correlate the level of caspase-1 activity with the amount of mature cytokines released from cells. For example, in studies where caspase-1 activity is inhibited, a corresponding decrease in the levels of secreted IL-1β and IL-18 is observed. nih.govnih.gov This provides a clear demonstration of the cause-and-effect relationship between the enzymatic activity of caspase-1 and the production of active inflammatory mediators. These findings are crucial for understanding the regulation of the innate immune response and for the development of anti-inflammatory therapies targeting caspase-1.

Research on General Cellular Proteolysis Mechanisms

Suc-Tyr-Val-Ala-Asp-AMC is instrumental in elucidating the complex mechanisms of cellular proteolysis, particularly in the context of caspase-1-mediated pathways.

Assessment of Protease Activity in Different Subcellular Fractions

The spatial regulation of proteolytic enzymes is crucial for maintaining cellular homeostasis. This compound can be employed to probe the activity of caspases in distinct subcellular compartments, although specific studies directly comparing multiple fractions using this substrate are not extensively detailed in the provided literature. However, the principles of such investigations are well-established. For instance, studies have explored the differential processing and activation of caspases in cytosolic and mitochondrial fractions. nih.gov While these studies may not have exclusively used this compound, the methodology is applicable. Researchers can isolate various subcellular fractions—such as the cytosol, mitochondria, and nucleus—from cell or tissue samples. The proteolytic activity within each fraction can then be quantified by incubating the fractions with this compound and measuring the rate of AMC release. This approach allows for the determination of the subcellular localization of active proteases that recognize the YVAD sequence, providing insights into where specific proteolytic cascades are initiated and propagated within the cell. For example, evidence suggests that inflammasome activation, which leads to caspase-1 activity, can result in mitochondrial damage, implying a spatial interplay between different cellular compartments. nih.gov

Advanced Considerations and Future Perspectives in Fluorogenic Peptide Probe Development

Development of Next-Generation Fluorogenic Substrates with Enhanced Specificity

A significant challenge in using peptide-based probes is the potential for cross-reactivity with unintended proteases, as different caspases can exhibit overlapping substrate specificities. nih.gov The Tyr-Val-Ala-Asp (YVAD) sequence was initially identified as the optimal recognition motif for caspase-1, based on its cleavage site in pro-interleukin-1β. nih.gov However, subsequent studies have revealed that this sequence can also be cleaved by other caspases, which can complicate the interpretation of results in complex biological samples. nih.gov

Research into the substrate specificity of various caspases has led to the identification of alternative peptide sequences with improved selectivity for caspase-1. For instance, extensive screening has shown that the WEHD sequence is a more favorable tetrapeptide recognition motif for caspase-1 than YVAD, exhibiting a significantly higher catalytic efficiency (kcat/KM). nih.gov This has spurred the development of next-generation substrates, such as Ac-WEHD-AMC, for more specific detection of caspase-1. scbt.com

Further efforts to enhance specificity involve modifying the peptide backbone or incorporating unnatural amino acids. These modifications can create substrates that are sterically or electrostatically favored by the active site of the target enzyme while being poor substrates for off-target proteases. The goal is to develop probes that can reliably distinguish the activity of a single protease within a complex cellular environment containing numerous homologous enzymes.

| Peptide Sequence | Primary Target Caspase(s) | Key Research Findings | Reference |

|---|---|---|---|

| YVAD | Caspase-1, Caspase-4 | Classical caspase-1 sequence, but known to have cross-reactivity with other inflammatory and effector caspases. | nih.govthermofisher.com |

| WEHD | Caspase-1, Caspase-5 | Identified as a more optimal sequence for caspase-1 with a ~50-fold higher catalytic efficiency compared to YVAD. | nih.gov |

| DEVD | Caspase-3, Caspase-7 | Commonly used for effector caspases, highlighting the need for specific substrates to differentiate apoptosis from inflammation. | thermofisher.com |

| IETD | Caspase-8 | Specific for initiator caspase-8, used to distinguish extrinsic apoptosis pathways. | thermofisher.com |

| LEHD | Caspase-9 | Used to measure the activity of initiator caspase-9 in the intrinsic apoptosis pathway. | nih.gov |

Strategies for Improving Sensitivity and Signal-to-Noise Ratios

One primary approach is the optimization of the assay buffer and reaction conditions. This includes adjusting pH, ionic strength, and the concentration of reducing agents like dithiothreitol (B142953) (DTT) to ensure optimal enzyme performance. researchgate.net Furthermore, minimizing autofluorescence from biological samples is crucial. This can be achieved by using appropriate blank controls, selecting optimal excitation and emission wavelengths to avoid endogenous fluorophores, and employing specialized plate readers with high-quality optics and filters. mdpi.com

Another strategy involves the choice of the fluorophore itself. While AMC is widely used, next-generation probes may incorporate fluorophores with superior photophysical properties, such as higher quantum yields, greater photostability, and emission spectra in the red or far-red regions to reduce interference from cellular autofluorescence. Additionally, the development of Fluorescence Resonance Energy Transfer (FRET)-based probes offers an alternative approach. In a FRET probe, a fluorophore and a quencher are positioned on opposite sides of the cleavage sequence. In the intact state, the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a significant increase in fluorescence and a consequently higher signal-to-background ratio. mdpi.com

| Strategy | Principle | Example Application |

|---|---|---|

| Assay Condition Optimization | Adjusting buffer components (e.g., pH, DTT concentration) to maximize enzyme catalytic efficiency. | Optimizing enzyme extraction procedures and buffer composition for measuring caspase activity in tissue extracts with low enzyme concentration. researchgate.net |

| Advanced Fluorophore Selection | Using fluorophores with improved quantum yield, photostability, and longer emission wavelengths to minimize background fluorescence. | Replacing AMC with red-shifted dyes to reduce interference from cellular autofluorescence. |

| FRET-Based Probes | Utilizing a quencher to suppress fluorescence until the peptide is cleaved, significantly reducing background signal from intact probes. | Designing a caspase-3 probe where cleavage separates a fluorophore from a quencher, restoring emission and improving the signal-to-background ratio. mdpi.com |

| Instrumental Enhancements | Employing high-quality monochromators, filters, and detectors in spectrofluorometers to improve signal detection and reduce stray light. | Using time-resolved fluorescence to distinguish the specific signal from short-lived background fluorescence. |

| Signal Amplification Systems | Incorporating secondary enzymatic reactions that amplify the initial signal generated by caspase activity. | Developing a system where the product of caspase cleavage acts as a cofactor for a secondary, signal-generating enzyme. |

Applications in Mechanistic Enzymology and Protein Structure-Function Studies

Suc-Tyr-Val-Ala-Asp-AMC is a valuable tool for detailed investigations into enzyme kinetics and mechanisms. By measuring the rate of AMC release under varying substrate concentrations, researchers can determine key kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat). These values provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency, respectively. nih.gov

Such kinetic data are fundamental for structure-function studies. For example, researchers can introduce mutations into the caspase-1 enzyme and use this compound to assess how these changes affect substrate binding and catalysis. nih.gov This approach helps to identify critical amino acid residues in the enzyme's active site or in allosteric regulatory sites. Computational analyses of the caspase-1 reaction mechanism have utilized kinetic data from YVAD-based substrates to build and validate models of the enzymatic reaction, providing insights into the roles of specific residues like His237 and Cys285 in the catalytic process. nih.gov

Furthermore, this substrate is essential for evaluating the potency and mechanism of enzyme inhibitors. By measuring the cleavage of this compound in the presence of varying concentrations of a potential inhibitor, one can determine the inhibitor's IC50 value and elucidate its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is exemplified by studies using Ac-YVAD-cmk, an irreversible inhibitor based on the same peptide sequence, to probe the physiological roles of caspase-1. nih.gov

| Substrate | Kinetic Parameter | Reported Value | Significance | Reference |

|---|---|---|---|---|

| Ac-YVAD-pNA | kcat | 0.78 s-1 | Represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. | nih.gov |

| Ac-YVAD-mNA | kcat | 0.88 s-1 | Slightly higher catalytic rate compared to the pNA variant, indicating subtle effects of the chromophore on the reaction. | nih.gov |

| Ac-YVAD-pNA | Activation Free Energy (from kcat) | ~17.9 kcal·mol-1 | The energy barrier for the enzymatic reaction, which can be used to validate computational models of the catalytic mechanism. | nih.gov |

Emerging Methodologies Complementary to this compound-Based Assays

While fluorogenic assays are powerful, a multi-faceted approach using complementary techniques can provide a more comprehensive understanding of caspase-1 activity. Several emerging methodologies can be used to validate and expand upon the findings from this compound-based assays.

Bioluminescent Assays: These assays, such as the Caspase-Glo® 1 assay, utilize a pro-luminescent substrate (e.g., Z-WEHD-aminoluciferin). promega.compromega.com Cleavage by caspase-1 releases aminoluciferin, which is then consumed by luciferase in a coupled reaction to produce a stable light signal. These homogeneous "add-mix-measure" assays often have high sensitivity, a broad dynamic range, and are less susceptible to interference from autofluorescent compounds, making them highly suitable for high-throughput screening. promega.compromega.com

Flow Cytometry: This technique allows for the measurement of caspase activity at the single-cell level. jove.comnih.gov Using cell-permeable fluorogenic substrates, it is possible to quantify the percentage of cells in a population that exhibit active caspases. This provides valuable information about the heterogeneity of cellular responses to a stimulus, which is lost in population-based lysate assays. nih.gov

Mass Spectrometry (MS)-Based Proteomics: Advanced MS techniques offer a powerful, unbiased method for identifying the specific proteins cleaved by caspases within the cell (the "degradome"). nih.gov Methods like Terminal Amine Isotopic Labeling of Substrates (TAILS) can identify the neo-N-termini of proteins generated by protease cleavage, providing direct evidence of endogenous substrate processing. This approach is highly specific and can uncover novel physiological substrates of caspase-1, moving beyond the artificial peptide sequence. nih.gov

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| Fluorogenic Assay (e.g., Suc-YVAD-AMC) | Enzymatic cleavage of a peptide releases a fluorescent reporter (AMC). | Direct kinetic measurements, cost-effective, widely available. | Potential for cross-reactivity, susceptible to spectral interference. nih.gov |

| Bioluminescent Assay (e.g., Caspase-Glo®) | Cleavage releases a substrate for luciferase, generating light. promega.com | High sensitivity, wide dynamic range, low interference from fluorescent compounds. promega.com | Indirect measurement (coupled reaction), may be more expensive. |

| Flow Cytometry | Measures fluorescence from a cell-permeable substrate in individual cells. jove.com | Single-cell resolution, allows for analysis of heterogeneous populations. nih.gov | Requires specialized equipment, may be less quantitative for enzyme kinetics. |

| Mass Spectrometry (N-terminomics) | Identifies and quantifies the neo-N-termini of endogenous proteins cleaved by the enzyme. nih.gov | Unbiased, highly specific, identifies physiological substrates in their native context. nih.gov | Complex workflow, requires sophisticated instrumentation and bioinformatics. |

Potential for Derivatization and Functionalization of Peptide Probes for Novel Research Applications.

The core Suc-Tyr-Val-Ala-Asp peptide sequence is not limited to its use in simple fluorogenic assays. It can serve as a scaffold for chemical derivatization and functionalization to create sophisticated tools for novel research applications.

One of the most established derivatizations is the conversion of the C-terminal aspartate into an aspartate-chloromethyl ketone (cmk). The resulting molecule, Ac-YVAD-cmk, acts as a highly selective, cell-permeable, and irreversible inhibitor of caspase-1. invivogen.com This functionalized peptide is widely used to pharmacologically block caspase-1 activity in cell culture and in vivo models, enabling researchers to dissect the downstream consequences of inflammasome activation. nih.govinvivogen.com

Beyond inhibition, the peptide can be functionalized with other chemical moieties. For example:

Activity-Based Probes (ABPs): By attaching a reactive "warhead" (like a fluoromethyl ketone) and a reporter tag (like a fluorophore or biotin), the peptide can be converted into an ABP. These probes covalently bind to the active site of the target caspase, allowing for direct visualization and quantification of active enzyme molecules by techniques like SDS-PAGE or fluorescence microscopy.

Cell-Penetrating Peptides: Conjugating the YVAD sequence to a cell-penetrating peptide (CPP) or a peptoid can enhance its uptake into live cells, enabling real-time monitoring of caspase activity in situ without requiring cell lysis. core.ac.uk

Affinity Probes: Immobilizing the YVAD peptide on a solid support (e.g., agarose (B213101) beads) can create an affinity matrix for purifying caspase-1 from complex protein mixtures or for identifying novel caspase-1 binding partners.

These functionalization strategies transform a simple substrate into a versatile toolkit for studying enzyme function, localization, and interactions within a complex biological context.

| Derivatization/Functionalization | Added Moiety | Resulting Probe Type | Research Application |

|---|---|---|---|

| Inhibitor Formation | Chloromethyl ketone (cmk) | Irreversible Inhibitor (e.g., Ac-YVAD-cmk) | Pharmacological blockade of caspase-1 to study downstream signaling and cell death. invivogen.com |

| Activity-Based Probing | Reactive warhead (e.g., FMK) + Reporter (e.g., biotin, fluorophore) | Activity-Based Probe (ABP) | Covalent labeling and visualization of active caspase-1 molecules in a complex proteome. |

| Enhanced Cellular Uptake | Cell-Penetrating Peptide (CPP) or Peptoid | Cell-Permeable Substrate/Probe | Real-time imaging of caspase-1 activity in live cells. core.ac.uk |

| Affinity Purification | Immobilization on a solid support (e.g., agarose beads) | Affinity Matrix | Isolation of caspase-1 or identification of interacting proteins from cell lysates. |

| Targeted Delivery | Homing peptide or antibody fragment | Targeted Probe | Delivering the probe to specific cell types or subcellular compartments in vivo. |

Q & A

Q. What experimental protocols are recommended for measuring caspase activity using Suc-Tyr-Val-Ala-Asp-AMC in vitro?

- Methodological Answer : Caspase assays typically involve incubating the substrate with purified enzymes or cell lysates in a buffer system (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS). Fluorescence intensity (excitation: 380 nm, emission: 460 nm) is measured over time using a fluorimeter. Normalize data to protein concentration or positive controls (e.g., recombinant caspase-3). Include negative controls (e.g., substrate alone) to account for autofluorescence .

Q. How do researchers optimize substrate concentration for kinetic studies with this compound?

- Methodological Answer : Perform a substrate titration (e.g., 5–200 µM) under saturating enzyme conditions. Plot initial velocity (V0) vs. substrate concentration to determine KM and Vmax using Michaelis-Menten or Lineweaver-Burk plots. Ensure linearity of fluorescence readings within the assay timeframe to avoid substrate depletion .

Q. What validation steps are critical when using this substrate to confirm caspase specificity?

- Methodological Answer : Use caspase-specific inhibitors (e.g., Z-VAD-FMK for pan-caspases or DEVD-CHO for caspase-3/7) to verify signal reduction. Compare results with alternative substrates (e.g., Ac-DEVD-AMC) and validate via Western blot for caspase cleavage products (e.g., PARP-1). Cross-check with caspase-deficient cell lines or knockout models .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data for this compound across different experimental models?

- Methodological Answer : Discrepancies may arise from variations in buffer composition (e.g., divalent cations affecting enzyme stability) or cell lysate purity. Standardize assay conditions using reference materials (e.g., NIST-certified reagents) and validate with orthogonal methods (e.g., fluorogenic vs. colorimetric substrates). Perform statistical meta-analysis of published datasets to identify confounding variables .

Q. What strategies improve signal-to-noise ratios in high-throughput screening (HTS) using this substrate?

- Methodological Answer : Optimize plate reader settings (e.g., gain adjustment, reduced measurement intervals) and use quench-resistant buffers (e.g., 1 mM DTT to prevent thiol oxidation). Implement background subtraction via parallel wells containing irreversible inhibitors. Validate HTS data with dose-response curves and orthogonal assays (e.g., flow cytometry for apoptotic markers) .

Q. How can this compound data be integrated with other apoptosis markers (e.g., Annexin V, TUNEL) for mechanistic studies?

- Methodological Answer : Use time-course experiments to correlate caspase activation (AMC fluorescence) with phosphatidylserine exposure (Annexin V staining) and DNA fragmentation (TUNEL). Apply multivariate statistical models (e.g., principal component analysis) to identify temporal relationships. Validate using caspase inhibitors or genetic knockdowns to establish causality .

Data Interpretation & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent caspase inhibition using this substrate?

- Methodological Answer : Fit dose-response data to a four-parameter logistic model (e.g., Hill equation) to calculate IC50 values. Report 95% confidence intervals and use ANOVA for group comparisons. Include replicates (n ≥ 3) and account for batch effects (e.g., plate-to-plate variability) via normalization to internal controls .

Q. How can researchers ensure reproducibility of this compound assays across laboratories?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish raw fluorescence data, detailed protocols (e.g., buffer recipes, instrument settings), and lot numbers for critical reagents. Use open-source platforms like Zenodo for data sharing and participate in inter-laboratory ring trials to harmonize methodologies .

Synthesis & Characterization

Q. What analytical techniques validate the purity and stability of this compound in long-term studies?

- Methodological Answer : Perform HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) to assess purity (>95%). Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and quantify breakdown products using LC-MS. Store lyophilized substrate at -80°C under argon to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.